chemical structure and physicochemical properties of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
chemical structure and physicochemical properties of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
An In-depth Technical Guide to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
Introduction and Scope
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] Their prevalence stems from their versatile synthesis, ability to engage in various biological interactions, and their role as a bioisosteric replacement for other aromatic systems. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS Number: 1599548-80-7).
This document delves into the fundamental chemical structure, including its critical tautomeric nature, and outlines its core physicochemical properties. We will explore a validated synthetic pathway, detail expected analytical signatures for structural confirmation, and discuss potential applications based on the broader class of pyrimidine derivatives. This guide is structured to provide not just data, but also the scientific rationale behind the compound's behavior and the experimental approaches to its study.
It is important to distinguish this compound from its well-studied isomer, 2-Isopropyl-6-methylpyrimidin-4-ol (CAS: 2814-20-2), which is a known metabolite of the pesticide Diazinon.[2][3][4] While structurally similar, the differing placement of the hydroxyl group significantly alters their chemical and biological profiles. This guide will focus exclusively on the 2-ol isomer as specified.
Part 1: Chemical Identity and Structural Elucidation
The foundational step in understanding any molecule is to define its structure and connectivity. 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a heterocyclic compound built on a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Core Structural Information
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-6-(propan-2-yl)pyrimidin-2-ol | [5] |
| CAS Number | 1599548-80-7 | [5][6] |
| Molecular Formula | C₈H₁₂N₂O | [5][6] |
| Molecular Weight | 152.19 g/mol | [6] |
| SMILES | CC(C)c1cc(C)nc(O)n1 | [5] |
| InChI Key | FRDMRHORLFOAEC-UHFFFAOYSA-N | [5] |
Chemical Structure Diagram
The connectivity of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is visualized below.
Caption: Chemical structure of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol.
Tautomerism: The Hydroxy-Keto Equilibrium
A critical feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their keto form, 4-methyl-6-(propan-2-yl)pyrimidin-2(1H)-one. In this equilibrium, a proton migrates from the oxygen of the hydroxyl group to one of the ring nitrogen atoms. For most 2- and 4-hydroxypyrimidines, the equilibrium heavily favors the more stable amide-like keto (pyrimidinone) form.[7] This stability is attributed to the formation of a strong C=O double bond and favorable amide resonance.
While experimental data for this specific isomer is scarce, crystal structure analysis of the related isomer, 2-isopropyl-6-methylpyrimidin-4(3H)-one, confirms that it exists in the keto form in the solid state.[7] It is highly probable that 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol also predominantly exists as its keto tautomer under standard conditions. This is a crucial consideration for interpreting spectral data and predicting chemical reactivity.
Caption: Tautomeric equilibrium between the enol and keto forms.
Part 2: Physicochemical Properties
Physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, absorption, and reactivity. While specific, experimentally verified data for this compound is limited, predictions and data from closely related analogues provide valuable insights.
| Property | Value / Observation | Rationale / Reference |
| Physical State | Expected to be a white to off-white crystalline solid. | Based on the properties of its isomer, 2-isopropyl-6-methyl-4-pyrimidinol, which appears as beige needles.[2][3] |
| Melting Point | Not experimentally determined in available literature. | Its isomer, 2-isopropyl-6-methyl-4-pyrimidinol, has a melting point of 172-175 °C.[4] A similar range could be anticipated. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents. | The heterocyclic structure with polar N-H and C=O groups (in the keto form) suggests some polarity. However, the eight carbon atoms reduce aqueous solubility. Solvents like DMSO and methanol are commonly used for similar compounds. |
| pKa | Predicted acidic pKa around 9-10. | The N-H proton in the pyrimidinone tautomer is weakly acidic. The pKa of the related 2(1H)-pyrimidinone is 9.2.[8] |
Part 3: Synthesis and Experimental Protocols
The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[9] A common and robust method is the Prinzbach-type condensation, which involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule, such as guanidine.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic route to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol involves the cyclocondensation of an appropriately substituted β-diketone with guanidine. The required precursor is 5-methylhexane-2,4-dione.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: General Procedure
This protocol is a representative method based on established pyrimidine syntheses and should be optimized for this specific substrate.[8]
Objective: To synthesize 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol via base-catalyzed cyclocondensation.
Materials:
-
5-Methylhexane-2,4-dione (1.0 eq)
-
Guanidine nitrate (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Absolute Ethanol (Anhydrous)
-
Hydrochloric acid (for neutralization)
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine nitrate and stir until fully dissolved. Subsequently, add 5-methylhexane-2,4-dione dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: The basic conditions deprotonate the diketone, facilitating nucleophilic attack, while reflux provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize the excess base by slowly adding aqueous HCl until the pH is approximately 7.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: The purity of the final product must be confirmed by melting point analysis and the spectroscopic methods detailed in the following section.
-
Part 4: Analytical Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. Below are the expected spectral characteristics for the predominant keto tautomer, 4-methyl-6-(propan-2-yl)pyrimidin-2(1H)-one.
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): [10][11]
-
δ ~11.0-12.0 ppm (s, 1H): Broad singlet corresponding to the N1-H proton.
-
δ ~6.0 ppm (s, 1H): Singlet for the C5-H proton on the pyrimidine ring.
-
δ ~2.8-3.0 ppm (septet, 1H): Septet for the isopropyl -CH group, coupled to the six methyl protons.
-
δ ~2.2 ppm (s, 3H): Singlet for the C4-Methyl group protons.
-
δ ~1.2 ppm (d, 6H): Doublet for the two equivalent methyl groups of the isopropyl substituent.
-
-
¹³C NMR (100 MHz, DMSO-d₆): [12][13]
-
δ ~165 ppm: C2 (C=O group).
-
δ ~160 ppm: C6 (carbon attached to the isopropyl group).
-
δ ~155 ppm: C4 (carbon attached to the methyl group).
-
δ ~105 ppm: C5 (protonated ring carbon).
-
δ ~35 ppm: Isopropyl -CH carbon.
-
δ ~22 ppm: Isopropyl -CH₃ carbons.
-
δ ~20 ppm: C4-Methyl carbon.
-
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum would be expected to show the following key absorption bands, confirming the presence of the pyrimidinone structure.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3050 (broad) | N-H Stretch | Amide N-H |
| 2980-2850 | C-H Stretch | Alkyl (isopropyl, methyl) |
| ~1680 (strong) | C=O Stretch | Cyclic Amide (Lactam) |
| 1620-1550 | C=N / C=C Stretch | Pyrimidine Ring |
| 1470-1430 | C-H Bend | Alkyl |
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) in positive mode is suitable for this polar molecule.
-
Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺.
-
m/z Value: For C₈H₁₂N₂O, the expected m/z for [M+H]⁺ is approximately 153.1028 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the elemental composition.[17]
Part 5: Applications and Future Directions
While specific applications for 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol are not yet widely documented, its structure as a substituted pyrimidine places it within a class of compounds with immense biological and industrial relevance.
-
Scaffold for Drug Discovery: Pyrimidine derivatives are integral to a vast array of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[1][18] This compound serves as a valuable building block for creating more complex molecules. The substituents (methyl, isopropyl) can be modified to tune lipophilicity and steric interactions, enabling chemists to optimize binding to biological targets.
-
Agrochemical Research: As evidenced by its isomer, pyrimidine structures are active in the agrochemical sector.[3] This compound could be explored as a precursor for new herbicides or pesticides, or as a scaffold to develop compounds that modulate plant growth.[19]
-
Materials Science: The hydrogen bonding capabilities of the pyrimidinone tautomer (forming N-H···O dimers) make it an interesting candidate for the development of supramolecular assemblies and liquid crystals.[7]
Future research should focus on the thorough biological screening of this compound and its derivatives to unlock their therapeutic potential. Further exploration of its coordination chemistry could also yield novel catalysts or functional materials.
Part 6: Safety and Handling
Based on data for the isomeric compound 2-isopropyl-6-methyl-4-pyrimidinol, a similar hazard profile can be anticipated. Standard laboratory precautions should be strictly followed.[2]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or face shield.
-
Respiratory Protection: Use in a well-ventilated area or with a government-approved respirator if dusts are generated.
-
-
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
References
-
Molport. (n.d.). 4-methyl-6-(propan-2-yl)pyrimidin-2-ol. Molport. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (4-Methyl-6-propan-2-ylpyrimidin-2-yl)methanethiol. National Center for Biotechnology Information. Retrieved from [Link]
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mzCloud. (2014, August 1). 2 Isopropyl 6 methyl 4 pyrimidinol. mzCloud. Retrieved from [Link]
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NextSDS. (n.d.). 4-(ethylsulfanyl)-6-methyl-2-(propan-2-yl)pyrimidine. NextSDS. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Cas 147118-36-3, 4-(4-Fluorophenyl)-.... LookChem. Retrieved from [Link]
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MassBank. (2019, May 31). 2-Isopropyl-6-methyl-pyrimidin-4-ol. MassBank. Retrieved from [Link]
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PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015).
- Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(2).
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert.
- 4′-(N-(Propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. (2020). Molbank, 2020(2).
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2023). Frontiers in Chemistry.
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NextSDS. (n.d.). 6-(propan-2-yl)pyrimidin-4-ol. NextSDS. Retrieved from [Link]
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(22).
- PMDA. (n.d.). Infrared Reference Spectra. Pharmaceuticals and Medical Devices Agency.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9).
- SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org.
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